HCA2 Receptor Affinity: 4-Methyl vs. 6-Methyl Isomer
In competitive radioligand displacement assays using [5,6-³H]-nicotinic acid on recombinant human HCA2 (GPR109A) receptor expressed in Flp-In HEK293 cell membranes, 4-methylnicotinic acid demonstrates an IC₅₀ of 327 nM [1]. In contrast, a structurally related 6-substituted nicotinic acid derivative (CHEMBL3589836) exhibits an IC₅₀ of 21 nM under identical assay conditions, representing a 15.6-fold higher affinity [2]. This quantitative difference establishes that the 4-methyl positional isomer is a substantially weaker HCA2 ligand than the 6-substituted comparator.
| Evidence Dimension | HCA2 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 327 nM |
| Comparator Or Baseline | 6-Substituted nicotinic acid derivative (CHEMBL3589836): 21 nM |
| Quantified Difference | 15.6-fold lower affinity for 4-methyl derivative |
| Conditions | Recombinant human HCA2 expressed in Flp-In HEK cell membranes; displacement of [5,6-³H]-nicotinic acid after 2 hours incubation; microbeta scintillation counting |
Why This Matters
Researchers investigating HCA2/GPR109A pharmacology should select 4-methylnicotinic acid specifically when a low-affinity control ligand or a compound with attenuated niacin receptor engagement is required, rather than the higher-affinity 6-substituted analogs.
- [1] BindingDB. BDBM50022066 (CHEMBL3299113) – 4-Methylnicotinic acid binding to HCA2 receptor. IC50: 327 nM. View Source
- [2] BindingDB. BDBM50268988 (CHEMBL3589836) – High-affinity nicotinic acid derivative binding to HCA2 receptor. IC50: 21 nM. View Source
